HMPL-523

SYK inhibitor selectivity KDR off-target toxicity kinase profiling

HMPL-523 (sovleplenib) is an investigational, orally bioavailable, highly selective small-molecule inhibitor of spleen tyrosine kinase (SYK) with an enzymatic IC₅₀ of 25 nM (0.025 μM). Developed by HUTCHMED through a medicinal chemistry program explicitly designed to overcome the kinase selectivity limitations of first-generation SYK inhibitors, sovleplenib features a pyrido[3,4-b]pyrazine scaffold structurally distinct from the fostamatinib/R406 chemotype.

Molecular Formula C29H23ClN2O3S
Molecular Weight
Cat. No. B1574346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMPL-523
SynonymsHMPL-523;  HMPL 523;  HMPL523.; Unknown
Molecular FormulaC29H23ClN2O3S
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

HMPL-523 (Sovleplenib) Procurement Guide: A Next-Generation Selective Oral SYK Inhibitor for Autoimmune and B-Cell Malignancy Research


HMPL-523 (sovleplenib) is an investigational, orally bioavailable, highly selective small-molecule inhibitor of spleen tyrosine kinase (SYK) with an enzymatic IC₅₀ of 25 nM (0.025 μM) [1]. Developed by HUTCHMED through a medicinal chemistry program explicitly designed to overcome the kinase selectivity limitations of first-generation SYK inhibitors, sovleplenib features a pyrido[3,4-b]pyrazine scaffold structurally distinct from the fostamatinib/R406 chemotype [2]. The compound has advanced to Phase III registration trials in immune thrombocytopenia (ITP) and Phase II/III trials in warm antibody autoimmune hemolytic anemia (wAIHA), with clinical proof-of-concept also demonstrated in relapsed/refractory B-cell lymphomas [3].

Why Generic SYK Inhibitor Substitution Fails: Evidence-Based Selectivity and Safety Differentiation of HMPL-523


SYK inhibitors are not a functionally interchangeable class of compounds. The first-approved SYK inhibitor fostamatinib (prodrug of R406) exhibits clinically significant off-target kinase activity: R406 was shown to be non-selective across the kinome, with activity at many protein kinases at therapeutically relevant concentrations, and systematic analyses identified KDR (VEGFR2) inhibition as the probable mechanism underlying the hypertension observed in clinical trials [1]. In contrast, sovleplenib was purpose-engineered to spare KDR and RET — kinases implicated in dose-limiting cardiovascular and gastrointestinal toxicities of earlier SYK inhibitors [2]. Simply substituting a generic or alternative SYK inhibitor without accounting for these selectivity-driven differences in therapeutic window, toxicity profile, and clinical evidence base would introduce unquantified risk in both research reproducibility and translational decision-making.

HMPL-523 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Clinical Efficacy, and Pharmacokinetic Comparison Data


Kinase Selectivity: HMPL-523 Demonstrates Superior Discrimination Against KDR and RET Versus Fostamatinib's Active Metabolite R406

HMPL-523 (sovleplenib) was explicitly designed to achieve high SYK selectivity while avoiding off-target inhibition of KDR and RET, kinases associated with hypertension and gastrointestinal toxicity observed with the first-generation SYK inhibitor fostamatinib. In head-to-head kinase selectivity profiling, sovleplenib demonstrated >15-fold selectivity for SYK over KDR (SYK IC₅₀ 0.025 μM vs. KDR IC₅₀ 0.390 μM) and >150-fold selectivity over RET [1]. In contrast, the active metabolite of fostamatinib (R406) was characterized as having 'a lack of selectivity among kinases' with activity at many protein kinases at therapeutically relevant concentrations, and KDR was identified as the probable molecular target underlying the clinically observed blood pressure elevation [2]. The structural distinction from R406 provides an opportunity for differentiation in pharmacological and DMPK profiles [1].

SYK inhibitor selectivity KDR off-target toxicity kinase profiling fostamatinib comparator

Phase III Clinical Efficacy in ITP: HMPL-523 Achieves 48.4% Durable Response in Heavily Pre-Treated Population Versus 0% Placebo

In the pivotal, randomized, double-blind, placebo-controlled Phase III ESLIM-01 trial conducted across 34 centers in China, HMPL-523 (sovleplenib) achieved a durable response rate (DRR) of 48.4% (61/126 patients) compared to 0% (0/62) with placebo (p<0.0001) in adult patients with chronic primary ITP who had received a median of four prior lines of therapy [1]. The overall response rate (ORR) at 0–24 weeks was 70.6% for sovleplenib versus 16.1% for placebo (p<0.0001), with a median time to first response of approximately 1.1 weeks [2]. For context, fostamatinib's Phase III FIT clinical program in ITP demonstrated an overall response rate of approximately 18% vs. 2% placebo in one trial and a stable response in 18% of patients in another, in less heavily pre-treated populations [3]. While cross-trial comparisons require caution due to differences in patient populations and response definitions, the magnitude of treatment effect and the zero placebo response in ESLIM-01 underscore the robust efficacy signal of sovleplenib in a refractory population.

immune thrombocytopenia durable response rate ESLIM-01 phase 3 clinical trial

Preclinical Anti-Tumor Activity: HMPL-523 Demonstrates Dose-Dependent Tumor Growth Inhibition in SYK-Dependent B-Cell Lymphoma Xenograft Models

In preclinical studies, HMPL-523 demonstrated potent, dose-dependent anti-tumor activity in SYK-dependent B-cell lymphoma models. Daily oral administration of 100 mg/kg HMPL-523 produced a tumor growth inhibition (TGI) of 59% in the REC-1 mantle cell lymphoma subcutaneous xenograft model [1]. In vitro, HMPL-523 blocked phosphorylation of BLNK (a direct downstream substrate of SYK) in REC-1 and ARH-7777 cells with cellular IC₅₀ values of 0.105 μM and 0.173 μM, respectively, confirming on-target engagement [1]. The compound also inhibited cell viability across a panel of B-cell lymphoma lines harboring SYK/BCR dysregulation with IC₅₀ values ranging from 0.4 to 2 μM [1]. In comparison, the Phase I study publication noted that sovleplenib demonstrated lower IC₅₀ values and increased apoptotic rates in REC-1 cells compared with other SYK inhibitors evaluated under comparable conditions [2].

B-cell lymphoma xenograft tumor growth inhibition REC-1 preclinical efficacy

Phase I Clinical Activity in Relapsed/Refractory B-Cell Lymphoma: HMPL-523 Achieves 50.8% Objective Response Rate in Indolent NHL

In a multicenter Phase I dose-escalation and dose-expansion study (NCT02857998) of HMPL-523 (sovleplenib) in 134 Chinese patients with relapsed/refractory mature B-cell tumors, the independent review committee-assessed objective response rate (ORR) in indolent B-cell lymphoma patients treated at the recommended Phase II dose (RP2D) was 50.8% (95% CI: 37.5–64.1) [1]. Subgroup analysis demonstrated a 60.5% ORR in follicular lymphoma and 28.6% in marginal zone lymphoma [1]. The RP2D was determined as 600 mg once daily (>65 kg) or 400 mg once daily (≤65 kg) [1]. Pharmacokinetic analysis showed dose-proportional exposure increases from 200–800 mg without saturation [1]. By comparison, entospletinib (GS-9973), a competing selective SYK inhibitor, demonstrated an ORR of approximately 22% in a Phase II study of relapsed/refractory B-cell malignancies, though cross-trial comparisons should be interpreted cautiously [2].

objective response rate indolent B-cell lymphoma phase 1 clinical trial follicular lymphoma

Pharmacokinetic Linearity and Favorable Oral Bioavailability: HMPL-523 Exhibits Dose-Proportional Exposure and Tolerable Half-Life Supporting Once-Daily Dosing

In the first-in-human Phase I study of HMPL-523 in 118 healthy adult male subjects, the compound demonstrated rapid oral absorption with median Tmax between 3 and 6 hours under both fasted and fed conditions [1]. Cmax and AUC increased proportionally with dose escalation up to 800 mg, indicating linear pharmacokinetics without absorption saturation [1]. The terminal elimination half-life (t₁/₂) ranged from 9.808 to 13.488 hours across doses of 100 to 800 mg [1]. In the multiple ascending dose (MAD) phase, steady state was achieved within 48 hours of once-daily dosing, with an accumulation ratio of 1.3 to 1.5 over 14 days [1]. In contrast, fostamatinib (as its active metabolite R406) is administered twice daily due to its shorter effective half-life and exhibits non-linear pharmacokinetics influenced by food intake and CYP3A4 metabolism, which can complicate dosing regimen design in preclinical and clinical studies [2]. HMPL-523's once-daily dosing schedule, supported by a ~10–13 hour half-life, represents a practical advantage for chronic dosing models.

pharmacokinetics oral bioavailability dose proportionality half-life first-in-human

Safety and Tolerability Differentiation: HMPL-523 Phase I Data Show Absence of Class-Associated Off-Target Toxicities Seen with First-Generation SYK Inhibitors

Early clinical data indicate that HMPL-523's engineered kinase selectivity translates into a differentiated tolerability profile. In the first-in-human Phase I study, HMPL-523 was administered at doses up to 800 mg as a single dose and up to 400 mg in multiple doses across 14 cohorts, and was reported to be generally well tolerated without material off-target toxicities, including lower rates of diarrhea [1]. Notably, the first-generation SYK inhibitor fostamatinib was associated with hypertension (up to 28% of patients), severe diarrhea (up to 19%), and neutropenia (up to 6%) in its Phase III ITP program — adverse effects mechanistically linked to KDR inhibition (hypertension) and broader kinase promiscuity [2]. In the ESLIM-01 Phase III trial, grade 3 or higher treatment-emergent adverse events occurred in 25.4% of sovleplenib-treated patients, a rate comparable to placebo, and no new safety signals emerged [3]. While these data are from different trials and require cautious interpretation, the absence of class-wide KDR-driven hypertension in HMPL-523 studies is consistent with its designed selectivity advantage.

safety profile off-target toxicity hypertension diarrhea neutropenia

HMPL-523 (Sovleplenib) Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Chronic ITP Translational Research and Clinical Trial Comparator Studies

HMPL-523 is the optimal SYK inhibitor for ITP-focused translational programs where robust Phase III clinical evidence is required for grant applications, IND-enabling studies, or clinical trial design. The ESLIM-01 durable response rate of 48.4% (vs. 0% placebo, p<0.0001) in a population with a median of four prior therapy lines provides the highest-level clinical evidence for any investigational SYK inhibitor in ITP [1]. Researchers benchmarking novel ITP therapeutics against the SYK inhibitor class should use sovleplenib as the reference compound rather than fostamatinib, given the substantially higher response magnitude and the once-daily oral dosing convenience supported by a ~10–13 hour half-life [2].

B-Cell Lymphoma Preclinical Efficacy and Combination Strategy Studies

For oncology research programs investigating SYK-dependent B-cell lymphoma models (especially mantle cell lymphoma and follicular lymphoma), HMPL-523 offers a validated tool compound with demonstrated in vivo TGI (59% in REC-1 xenograft at 100 mg/kg/day oral) [1] and a clinically confirmed ORR of 50.8% in indolent B-cell NHL, including 60.5% in follicular lymphoma [2]. The compound's selectivity advantage over KDR and RET reduces the risk of off-target-driven toxicity confounding tumor growth readouts in chronic dosing models, making it the preferred SYK inhibitor for combination studies with BTK inhibitors, PI3Kδ inhibitors, or Bcl-2 family inhibitors where clean SYK pharmacology is essential [1].

Autoimmune Disease Models Requiring Chronic Oral SYK Inhibition with Clean Safety Windows

HMPL-523 (sovleplenib) is the appropriate choice for research programs utilizing rodent models of autoimmune diseases — including collagen-induced arthritis (CIA), immune thrombocytopenia (ITP), autoimmune hemolytic anemia (AIHA), and chronic graft-versus-host disease (cGVHD) — where the compound has demonstrated dose-dependent in vivo efficacy [1]. Its >15-fold selectivity for SYK over KDR [2] directly addresses the hypertension liability associated with fostamatinib/R406, making HMPL-523 the superior SYK inhibitor for chronic dosing studies where blood pressure changes could confound behavioral, renal, or cardiovascular endpoints. The once-daily oral dosing supported by a 10–13 hour half-life simplifies long-term study logistics [3].

Kinase Selectivity Benchmarking and Off-Target Profiling Reference Standard

For medicinal chemistry and chemical biology groups conducting SYK inhibitor discovery or kinase selectivity profiling, HMPL-523 serves as an essential reference standard representing the 'next-generation' selectivity benchmark. Its quantitative selectivity panel (SYK IC₅₀ 0.025 μM; KDR IC₅₀ 0.390 μM [15.6-fold]; FLT3 0.063 μM; LYN 0.921 μM; FGFR2 3.214 μM; AUR A 3.969 μM) [1] provides a well-characterized selectivity fingerprint against which novel SYK inhibitor candidates can be benchmarked. The structural distinction from the R406 chemotype [2] offers a chemically orthogonal comparator for structure-selectivity relationship studies and computational modeling of kinase inhibitor selectivity determinants.

Quote Request

Request a Quote for HMPL-523

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.